molecular formula C20H21NO4 B2937892 4-ethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421466-11-6

4-ethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No. B2937892
CAS RN: 1421466-11-6
M. Wt: 339.391
InChI Key: QFGDMOLZGPPABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The alkyne group could undergo addition reactions, the ether groups might participate in substitution reactions, and the amide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like ether and amide could make it somewhat soluble in polar solvents. The compound’s melting and boiling points, solubility, and other properties would need to be determined experimentally .

Scientific Research Applications

Organogel Formation and Properties

Organogels are soft materials that have applications in drug delivery, sensors, and materials science. Research on perylenetetracarboxylic diimides (PDIs) substituted with various hydrophobic and hydrophilic groups has shown their ability to form fluorescent gels. These compounds, with variations in their structure, demonstrate the influence of amphiphilic properties and side-chain conformations on gelating abilities. This information is crucial for designing novel organogels with specific properties for advanced applications (Wu et al., 2011).

Stereoselective Radical Cascade Synthesis

The synthesis of complex organic molecules through stereoselective methods is vital in pharmaceuticals and material science. A study on the radical cascade approach to benzo[a]quinolizidines has demonstrated a method to achieve high stereoselectivity. This technique is valuable for synthesizing stereochemically complex structures, which could be critical for developing new drugs and materials (Ishibashi et al., 1999).

Nucleophilic Substitution Reactions

Understanding the reactivity and transformations of organic compounds under different conditions is fundamental for chemical synthesis. The study on nucleophilic substitution reactions of 4-alkoxynaphthal-N-methylimide highlights the versatility of these reactions in producing various substituted derivatives. Such reactions are critical for modifying chemical structures for desired properties in drug development and materials engineering (Inada et al., 1972).

Gastrokinetic Activity of Benzamides

Benzamides with specific substituents have shown promising gastrokinetic activity, which is crucial for developing treatments for gastrointestinal disorders. The structure-activity relationship study of these compounds provides insights into designing molecules with potential therapeutic applications (Kato et al., 1992).

Dopamine D(3) Receptor Ligands

The development of selective ligands for dopamine receptors is essential for treating neurological and psychiatric disorders. A study on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has identified potent and selective dopamine D(3) receptor ligands. Such research contributes to the development of new drugs with fewer side effects for treating conditions like schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Safety and Hazards

Without specific toxicity data for this compound, it’s hard to comment on its safety and hazards. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity given the presence of functional groups common in pharmaceuticals .

properties

IUPAC Name

4-ethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-12-10-16(11-13-17)20(22)21-14-6-7-15-25-19-9-5-4-8-18(19)23-2/h4-5,8-13H,3,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGDMOLZGPPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.